molecular formula C12H15N3O B7470169 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide

7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B7470169
M. Wt: 217.27 g/mol
InChI Key: HXNGSAGNYHPWTK-UHFFFAOYSA-N
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Description

7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine class, which is known for its wide range of applications in medicinal chemistry. This compound has garnered interest due to its potential biological activities and its role as a scaffold in drug discovery .

Preparation Methods

The synthesis of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be introduced or modified.

    Cyclization: Further cyclization reactions can be performed to create more complex fused ring systems.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication. The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt essential biological processes in pathogens makes it a promising candidate for drug development .

Comparison with Similar Compounds

7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties compared to its analogues .

Properties

IUPAC Name

7-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-5-13-12(16)10-8-15-6-4-9(2)7-11(15)14-10/h4,6-8H,3,5H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNGSAGNYHPWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C=CC(=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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